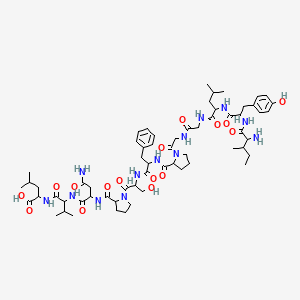![molecular formula C20H15ClN4O B12114812 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(4-chlorophényl)imidazo[1,2-a]pyrimidin-3-yl]-4-méthylbenzamide est un composé organique complexe qui appartient à la classe des imidazo[1,2-a]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale pour leurs applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(4-chlorophényl)imidazo[1,2-a]pyrimidin-3-yl]-4-méthylbenzamide implique généralement des réactions multi-composants, des réactions de condensation et des cyclisations intramoléculaires. Une méthode courante comprend la réaction du 4-chlorobenzaldéhyde avec la 2-aminopyrimidine pour former un intermédiaire, qui subit ensuite une cyclisation pour former le noyau imidazo[1,2-a]pyrimidine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(4-chlorophényl)imidazo[1,2-a]pyrimidin-3-yl]-4-méthylbenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Ce composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le N-[2-(4-chlorophényl)imidazo[1,2-a]pyrimidin-3-yl]-4-méthylbenzamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec diverses activités biologiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[2-(4-chlorophényl)imidazo[1,2-a]pyrimidin-3-yl]-4-méthylbenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres imidazo[1,2-a]pyrimidines, telles que :
- 2-(4-chlorophényl)imidazo[1,2-a]pyridine
- Dérivés d'imidazo[1,2-a]pyrimidine avec différents substituants
Unicité
Le N-[2-(4-chlorophényl)imidazo[1,2-a]pyrimidin-3-yl]-4-méthylbenzamide est unique en raison de sa structure spécifique, qui confère des activités biologiques et une réactivité chimique distinctes.
Propriétés
Formule moléculaire |
C20H15ClN4O |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26) |
Clé InChI |
HLXTVOLXBORHPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)



![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)


![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
